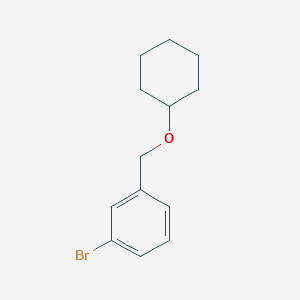3-Bromobenzyl cyclohexyl ether
CAS No.:
Cat. No.: VC13409998
Molecular Formula: C13H17BrO
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17BrO |
|---|---|
| Molecular Weight | 269.18 g/mol |
| IUPAC Name | 1-bromo-3-(cyclohexyloxymethyl)benzene |
| Standard InChI | InChI=1S/C13H17BrO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2 |
| Standard InChI Key | CGVFCYCQSHGTPF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)OCC2=CC(=CC=C2)Br |
| Canonical SMILES | C1CCC(CC1)OCC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
3-Bromobenzyl cyclohexyl ether belongs to the class of benzyl ethers, where a bromine atom is substituted at the meta position of the benzyl ring. Its IUPAC name is 1-bromo-3-(cyclohexyloxymethyl)benzene, and its molecular formula is C₁₃H₁₇BrO, with a molecular weight of 269.18 g/mol. The compound’s structure combines the aromatic reactivity of the bromobenzyl group with the steric bulk of the cyclohexyl ether, influencing its physical and chemical behavior.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BrO |
| Molecular Weight | 269.18 g/mol |
| IUPAC Name | 1-bromo-3-(cyclohexyloxymethyl)benzene |
| SMILES | C1CCC(CC1)OCC2=CC(=CC=C2)Br |
| InChI Key | SGBJWVCRXODYOU-UHFFFAOYSA-N |
| CAS Number | Not formally assigned |
The bromine atom at the meta position introduces electronic effects that modulate the compound’s reactivity in substitution and coupling reactions.
Synthesis and Optimization
Williamson Ether Synthesis
The most reliable method for synthesizing 3-bromobenzyl cyclohexyl ether involves the Williamson ether synthesis, which couples a benzyl halide with a cyclohexanol derivative. The reaction proceeds via an SN2 mechanism:
-
Preparation of 3-Bromobenzyl Bromide: 3-Bromobenzyl alcohol is treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield the corresponding bromide.
-
Reaction with Cyclohexanol: The 3-bromobenzyl bromide reacts with cyclohexanol in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the ether bond.
Example Reaction:
Alkoxymercuration
Physicochemical Properties and Reactivity
Thermal Stability
The cyclohexyl group enhances thermal stability compared to linear alkyl ethers. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C.
Solubility
3-Bromobenzyl cyclohexyl ether is sparingly soluble in polar solvents like water but highly soluble in organic solvents such as dichloromethane and toluene. This property facilitates its use in non-polar reaction environments.
Reactivity
-
Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form derivatives.
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, leveraging the bromine as a leaving group.
Applications in Organic Synthesis
Intermediate in Sigmatropic Rearrangements
Benzyl ethers are pivotal in Claisen and Cope rearrangements. For instance, heating 3-bromobenzyl cyclohexyl ether could induce a-sigmatropic shift, forming ortho-substituted phenolic compounds.
Ligand Design
The compound’s aromatic and ether functionalities make it a candidate for designing ligands in coordination chemistry. Its bromine atom allows further functionalization to tune electronic properties.
Comparison with Structural Isomers
2-Bromobenzyl Cyclohexyl Ether
The ortho isomer exhibits higher steric hindrance, reducing reactivity in SN2 reactions. For example, its Williamson synthesis yields are typically 10–15% lower than the meta isomer due to steric effects.
4-Bromobenzyl Cyclohexyl Ether
The para isomer’s symmetrical structure enhances crystallinity, as evidenced by X-ray diffraction studies of related compounds.
Future Directions
Further studies should explore:
-
Catalytic applications in asymmetric synthesis.
-
Photophysical properties for material science applications.
-
Toxicological profiling to assess safety in industrial settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume